disodium;zirconium(4+);diphosphate

Description

Chemical Nomenclature and Formula Clarification

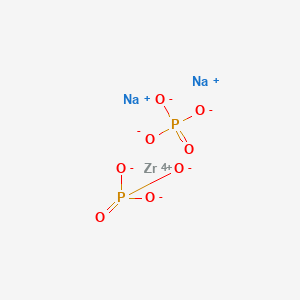

The compound disodium zirconium(4+) diphosphate presents a complex nomenclature system that reflects its multifaceted chemical composition and structural characteristics. According to established chemical databases, this material is formally designated as phosphoric acid, sodium zirconium(4+) salt with a stoichiometric ratio of 2:2:1, corresponding to the molecular formula Na₂O₈P₂Zr. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as disodium;zirconium(4+);diphosphate, emphasizing the presence of two sodium cations, one tetravalent zirconium cation, and the diphosphate anion structure. The molecular weight of this compound is calculated to be 327.14 grams per mole, providing essential data for stoichiometric calculations and analytical procedures.

Structural analysis reveals that the compound exists predominantly in a hydrated crystalline form, specifically as Zr(NaPO₄)₂·H₂O, which represents the most extensively studied variant of this material. This hydrated form demonstrates a molecular arrangement where zirconium atoms maintain octahedral coordination with oxygen atoms from phosphate groups, while sodium ions occupy specific interlayer positions that contribute to the enhanced spacing characteristics observed in this compound. The Chemical Abstracts Service registry number 28132-50-5 provides a unique identifier for this specific sodium zirconium phosphate composition, distinguishing it from other related zirconium phosphate derivatives. Alternative nomenclature systems reference this compound as zirconium orthophosphate or sodium zirconium phosphate, reflecting variations in chemical naming conventions across different scientific disciplines and applications.

The chemical formula clarification becomes particularly important when distinguishing this compound from other members of the zirconium phosphate family, such as the alpha-phase zirconium phosphate Zr(HPO₄)₂·H₂O, which lacks the sodium incorporation that defines the disodium variant. The diphosphate designation specifically refers to the phosphate group arrangement within the crystalline structure, where phosphate tetrahedra form the fundamental building blocks of the layered architecture. Computational chemistry databases provide additional structural identifiers, including the Simplified Molecular Input Line Entry System representation and International Chemical Identifier codes, which facilitate accurate identification and data retrieval for research applications.

Historical Development of Zirconium Phosphate Derivatives

The historical development of zirconium phosphate derivatives traces its origins to the seminal discovery of crystalline zirconium phosphate in 1964, marking the beginning of extensive research into this class of materials. The initial characterization established the chemical composition as Zr(HPO₄)₂·H₂O, representing the first crystalline form of zirconium phosphate to be systematically studied and documented. Subsequently, in 1969, researchers successfully determined the crystal structure of this pioneering zirconium phosphate material, followed by structural refinements completed in 1977 that provided enhanced understanding of the layered arrangement and coordination geometry. These early investigations established the fundamental structural principles that would guide the development of subsequent zirconium phosphate derivatives, including the disodium variant that emerged decades later.

The progression from basic zirconium phosphate to more sophisticated derivatives encompassed several decades of systematic research and development efforts focused on overcoming limitations inherent in the original alpha-phase material. Traditional alpha-zirconium phosphate, while demonstrating excellent thermal and chemical stability, exhibited restricted practical applications due to its narrow interlayer spacing of 7.6 Angstroms. This structural constraint limited the accessibility of exchangeable positions and reduced the efficiency of ion-exchange processes, prompting researchers to explore alternative compositions and synthetic approaches. The development of disodium zirconium phosphate represents a significant advancement in addressing these limitations, achieved through the strategic incorporation of sodium ions into the crystalline framework.

Research efforts in the late twentieth and early twenty-first centuries focused on expanding the diversity of zirconium phosphate phases and optimizing their properties for specific applications. The crystallographic database reveals multiple distinct phases of zirconium phosphate materials, each characterized by unique interlaminar spaces and crystalline structures that influence their functional properties. Among these various phases, the alpha and gamma phases emerged as the most extensively utilized variants, with the alpha phase designated as Zr(HPO₄)₂·H₂O and the gamma phase identified as Zr(PO₄)(H₂PO₄)·2H₂O. The development of the disodium derivative builds upon this foundational knowledge while introducing novel structural features that enhance ion-exchange capabilities.

Contemporary research developments have culminated in the successful synthesis of disodium zirconium phosphate using innovative one-pot, solventless methodologies that represent significant improvements over traditional preparation techniques. The development of this synthetic approach, reported in 2019, utilized only zirconium oxychloride octahydrate and disodium phosphate as starting materials, demonstrating exceptional atom efficiency and environmental compatibility. This advancement in synthetic methodology reflects the culmination of decades of research into zirconium phosphate chemistry and represents a significant step forward in the practical implementation of these materials for industrial applications.

Position Within Zirconium Phosphate Material Family

Disodium zirconium(4+) diphosphate occupies a distinctive position within the broader zirconium phosphate material family, characterized by unique structural features that differentiate it from conventional members of this class. The zirconium phosphate family encompasses a diverse range of acidic, inorganic cation exchange materials that share a common layered structure foundation with the general formula Zr(HPO₄)₂·nH₂O. These materials demonstrate exceptional thermal and chemical stability, solid-state ion conductivity, resistance to ionizing radiation, and the capacity to incorporate various molecular species between their layers. Within this family, disodium zirconium phosphate represents an advanced derivative that addresses specific limitations associated with traditional zirconium phosphate phases while maintaining the beneficial characteristics of the parent materials.

The structural relationship between disodium zirconium phosphate and alpha-zirconium phosphate reveals both similarities and critical differences that define the unique position of the disodium variant. Both materials exhibit layered structures where zirconium atoms occupy octahedral coordination environments surrounded by oxygen atoms from phosphate groups. However, the disodium derivative incorporates sodium ions within its structure, resulting in an expanded interlayer spacing of 8.6 Angstroms compared to the 7.6 Angstrom spacing characteristic of alpha-zirconium phosphate. This structural modification represents a fundamental advancement that enhances the accessibility of exchangeable positions and improves the kinetics of ion-exchange processes.

The crystallographic parameters of disodium zirconium phosphate provide quantitative evidence of its unique position within the material family. The compound crystallizes in the space group P2₁/c with cell parameters a = 8.7584(1) Angstroms, b = 5.3543(1) Angstroms, c = 18.1684(3) Angstroms, and β = 109.053(1)°, with Z = 4. These parameters distinguish it from the alpha-zirconium phosphate, which crystallizes in the P2₁/n space group with different cell dimensions of a = 9.060 Angstroms, b = 5.297 Angstroms, c = 15.414 Angstroms, α = γ = 90°, β = 101.71°, and Z = 4. The comparative analysis of these crystallographic data demonstrates the structural evolution achieved through sodium incorporation while maintaining the fundamental layered architecture characteristic of the zirconium phosphate family.

The functional properties of disodium zirconium phosphate position it as a superior ion exchanger within the zirconium phosphate family, particularly for applications involving heavy metal removal from aqueous solutions. Research findings demonstrate that this material exhibits exceptional sorption capabilities for heavy metals including lead, copper, cadmium, and thallium, maintaining high selectivity with distribution coefficients ranging from 10⁴ to 10⁵ milliliters per gram even in the presence of competing alkali and alkaline earth metal ions. The maximum sorption capacity for thallium, measured at 5.07 millimoles per gram or 1036 milligrams per gram, represents a record achievement among materials in this class. These performance characteristics establish disodium zirconium phosphate as an advanced member of the zirconium phosphate family with enhanced practical utility for environmental remediation applications.

| Property | Alpha-Zirconium Phosphate | Disodium Zirconium Phosphate |

|---|---|---|

| Chemical Formula | Zr(HPO₄)₂·H₂O | Zr(NaPO₄)₂·H₂O |

| Interlayer Spacing | 7.6 Å | 8.6 Å |

| Space Group | P2₁/n | P2₁/c |

| Cell Parameter a | 9.060 Å | 8.7584(1) Å |

| Cell Parameter b | 5.297 Å | 5.3543(1) Å |

| Cell Parameter c | 15.414 Å | 18.1684(3) Å |

| Beta Angle | 101.71° | 109.053(1)° |

| Thallium Sorption Capacity | Limited | 5.07 mmol/g |

Properties

IUPAC Name |

disodium;zirconium(4+);diphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.2H3O4P.Zr/c;;2*1-5(2,3)4;/h;;2*(H3,1,2,3,4);/q2*+1;;;+4/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKVYWPRLQVKKC-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Na+].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2O8P2Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13765-95-2 (Parent) | |

| Record name | Phosphoric acid, sodium zirconium(4+) salt (2:2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028132505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70890814 | |

| Record name | Phosphoric acid, sodium zirconium(4+) salt (2:2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28132-50-5 | |

| Record name | Phosphoric acid, sodium zirconium(4+) salt (2:2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028132505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, sodium zirconium(4+) salt (2:2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, sodium zirconium(4+) salt (2:2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium zirconium bis(phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

One-Pot Solventless Synthesis (Minimalistic Approach)

Overview:

A novel and efficient one-pot solventless synthesis method has been developed for disodium zirconium phosphate, producing a layered 2D material with the formula Zr(NaPO4)2·H2O. This method avoids the use of solvents, minimizes waste, and operates under mild conditions, making it environmentally benign and scalable.

- Starting materials: Zirconium oxychloride and sodium phosphate precursors are mixed in stoichiometric ratios.

- The reaction proceeds without additional solvents or complex reagents.

- The mixture is heated to promote crystallization, typically under controlled temperature conditions (exact temperatures vary but generally mild heating is sufficient).

- The product crystallizes into a layered structure with a larger interlayer spacing (8.6 Å) compared to α-zirconium phosphate (7.6 Å), facilitating ion exchange.

Structural and Functional Outcomes:

- The product crystallizes in the monoclinic space group P21/c with cell parameters:

- a = 8.7584(1) Å

- b = 5.3543(1) Å

- c = 18.1684(3) Å

- β = 109.053(1)°

- Z = 4 (number of formula units per unit cell)

- The layered structure promotes excellent ion-exchange capacities, especially for heavy metals such as Pb²⁺, Cu²⁺, Cd²⁺, and Tl⁺.

- The sorption capacity for Tl⁺ reaches a record 5.07 mmol/g (1036 mg/g).

- The ion exchange sites are readily accessible, resulting in fast kinetics.

- High atom economy and yield.

- No use of hazardous solvents or additives.

- Scalable and sustainable.

- Produces a highly crystalline material suitable for environmental applications.

Reference:

Cheng et al. (2019) demonstrated this method and characterized the product using powder X-ray diffraction and sorption studies, confirming the layered structure and ion-exchange performance.

Hydrothermal and Reflux Methods (Traditional Approaches)

Overview:

Traditional synthesis of zirconium phosphates often involves hydrothermal or reflux methods using zirconium salts and phosphoric acid, sometimes with additives like hydrofluoric acid or oxalic acid to control crystallinity.

- Zirconium oxychloride is reacted with concentrated phosphoric acid under reflux or hydrothermal conditions.

- The reaction may require extended times (several hours to days) and elevated temperatures (typically 100–200°C).

- Additives such as fluoride ions can modify particle morphology from platelets to rods.

- The product is washed, filtered, and dried to obtain crystalline α-zirconium phosphate or related phases.

- Produces highly crystalline α-zirconium phosphate (Zr(HPO4)2·H2O).

- Morphology and particle size can be tuned by varying temperature, time, and additives.

- Requires handling of corrosive reagents and longer reaction times.

Reference:

Cheng et al. (2017) described a minimalistic liquid-assisted route for α-zirconium phosphate synthesis, highlighting the role of temperature and additives in controlling morphology and crystallinity.

Layer-by-Layer Assembly on Sodium Zirconium Phosphate Supports

Overview:

Sodium ion-exchanged zirconium phosphate nanoplatelets (NaZrP) can serve as supports for further functionalization via layer-by-layer (LBL) assembly methods, useful in catalysis and materials science.

- NaZrP nanoplatelets are prepared, typically by ion exchange of zirconium phosphate with sodium ions.

- Sequential immersion in ethanolic solutions of metal ions (e.g., Cu(II)) and organic linkers (e.g., benzene-1,3,5-tricarboxylic acid) allows for controlled growth of metal-organic frameworks (MOFs) on the surface.

- The amount of MOF assembled is controlled by the number of LBL cycles.

- Catalytic oxidation reactions.

- Functional composite materials.

Reference:

Kan and Clearfield (2016) reported this approach, demonstrating the use of sodium zirconium phosphate as a support for MOF nanoplatelets.

Ceramic Processing and Hot Isostatic Pressing (HIP)

Overview:

For applications such as nuclear waste immobilization, sodium zirconium phosphate ceramics are prepared via solid-state sintering or hot isostatic pressing.

- Mixtures of sodium, zirconium, and phosphate precursors are calcined and sintered at high temperatures.

- HIP involves applying high pressure and temperature to densify the ceramic.

- The resulting ceramics are characterized by X-ray diffraction and nuclear magnetic resonance to confirm phase purity and structure.

- HIP can cause interaction between the ceramic and containment materials.

- Waste loading affects the microstructure and stability.

Reference:

Ananthanarayanan et al. (2017) studied the structure and degradation of sodium zirconium phosphate ceramics prepared by these methods.

Summary Table of Preparation Methods

Detailed Research Findings

The one-pot solventless synthesis yields a layered disodium zirconium phosphate with superior ion-exchange capacities compared to α-zirconium phosphate due to its larger interlayer spacing (8.6 Å vs. 7.6 Å). This structural feature enhances accessibility to exchange sites and improves sorption kinetics.

Minimalistic liquid-assisted routes for α-zirconium phosphate synthesis avoid hazardous additives and achieve high yields with controlled particle morphology, demonstrating the importance of reaction conditions in tailoring material properties.

Layer-by-layer assembly techniques on sodium zirconium phosphate supports enable the fabrication of hybrid materials with applications in catalysis, showcasing the versatility of sodium zirconium phosphate as a functional substrate.

Ceramic processing methods, including hot isostatic pressing, produce dense sodium zirconium phosphate ceramics suitable for immobilizing radioactive waste, with studies indicating stability under boiling water and steam exposure, crucial for long-term containment.

Chemical Reactions Analysis

disodium;zirconium(4+);diphosphate undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, where it can either gain or lose electrons.

Substitution Reactions: It can undergo substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.

Common reagents used in these reactions include hydrochloric acid, phosphoric acid, and hydrofluoric acid. The major products formed from these reactions are typically different forms of zirconium phosphates .

Scientific Research Applications

disodium;zirconium(4+);diphosphate has a wide range of scientific research applications:

Chemistry: It is used as a solid acid catalyst in various organic reactions due to its high thermal stability and acidity.

Biology: The compound is used in the development of bio-nanomaterials and as a component in blood dialysis materials.

Medicine: It is used in wound dressings and as a carrier for radioactive phosphorus in medical applications.

Mechanism of Action

The mechanism of action of phosphoric acid, sodium zirconium(4+) salt (2:2:1) involves its ability to act as a solid acid catalyst. It provides active sites for various chemical reactions, facilitating the conversion of reactants to products. The compound’s high thermal stability and resistance to acids and bases make it an effective catalyst in harsh reaction conditions .

Comparison with Similar Compounds

disodium;zirconium(4+);diphosphate can be compared with other similar compounds such as:

Zirconium Phosphate (Zr(HPO₄)₂·2H₂O): This compound is also a solid acid with high thermal stability and is used in similar applications.

Silver Sodium Zirconium Phosphate (AgNaO₈P₂Zr): This compound has antimicrobial properties and is used in medical and industrial applications.

This compound is unique due to its specific composition and the balance of properties it offers, making it suitable for a wide range of applications.

Biological Activity

Disodium zirconium(4+) diphosphate (ZrP) is a compound that has garnered attention in various fields, particularly in drug delivery systems, catalysis, and environmental applications. This article provides a comprehensive overview of the biological activity associated with ZrP, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Disodium zirconium(4+) diphosphate is characterized by its layered structure, which allows for the intercalation of various molecules. The basic unit consists of zirconium (Zr) atoms coordinated by phosphate groups, forming a stable framework conducive to drug loading and release.

- Chemical Formula :

- Molar Mass : Varies depending on hydration states

- Layered Structure : Facilitates intercalation of therapeutic agents

1. Drug Delivery Systems

Zirconium phosphate has been extensively studied for its ability to serve as a drug carrier. Its layered structure allows for the intercalation of pharmaceutical compounds, enhancing their bioavailability and therapeutic efficacy.

- Caffeine Intercalation : Research has demonstrated that caffeine can be effectively intercalated into zirconium phosphate, resulting in a new compound with altered physical properties. This modification enhances the drug's release profile, making it suitable for sustained-release formulations .

- Alendronate Loading : Studies have shown that alendronate can be loaded into zirconium phosphate through topotactic exchange reactions. The resulting compound exhibits controlled release characteristics, which are crucial for minimizing side effects associated with rapid drug release .

2. Antimicrobial Properties

Zirconium-based compounds have demonstrated significant antimicrobial activity against various pathogens. For instance:

- Antibacterial Activity : Zirconium oxide nanoparticles have shown effectiveness against multidrug-resistant strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values indicate that these compounds can inhibit bacterial growth effectively .

- Biofilm Inhibition : Studies involving zirconium phosphate composites have reported substantial inhibition of biofilm formation in bacterial cultures, suggesting potential applications in preventing infections in medical devices .

Case Study 1: Caffeine Delivery System

A study investigated the intercalation of caffeine within zirconium phosphate layers. The results indicated:

- Release Profile : The intercalated caffeine exhibited a controlled release over an extended period compared to unmodified caffeine.

- Thermal Analysis : Differential scanning calorimetry (DSC) showed significant changes in thermal behavior post-intercalation, confirming successful incorporation .

Case Study 2: Alendronate as a Therapeutic Agent

In another study focusing on alendronate's incorporation into zirconium phosphate:

- Loading Efficiency : The maximum loading achieved was 0.34 molar ratios with respect to Zr.

- Biocompatibility Assessment : In vitro studies revealed that the modified zirconium phosphate was biocompatible and showed potential for use in osteoporosis treatment by providing localized drug delivery .

Research Findings Summary Table

Q & A

Q. What are the established synthetic routes for preparing disodium zirconium(4+) diphosphate, and what parameters govern crystallinity?

Disodium zirconium(4+) diphosphate is typically synthesized via precipitation or hydrothermal methods. A common approach involves reacting zirconium salts (e.g., zirconyl nitrate) with sodium phosphate precursors (e.g., disodium hydrogen phosphate) under controlled pH (3–5) and temperature (80–120°C). Hydrothermal synthesis enhances crystallinity by promoting layered α- or γ-phase formation . Post-synthetic annealing (300–500°C) can further optimize phase purity . Key parameters include reactant molar ratios, pH, and aging time, which influence interlayer spacing and hydration levels .

Q. Which analytical techniques are critical for characterizing structural and compositional properties?

- XRD : Identifies crystalline phases (e.g., α- vs. γ-zirconium phosphate derivatives) and interlayer distances .

- FTIR/ATR : Confirms phosphate group vibrations (e.g., P–O–Zr stretching at 950–1050 cm⁻¹) and hydroxyl bonding .

- BET Analysis : Measures surface area (typically 10–50 m²/g for layered zirconium phosphates), crucial for ion exchange studies .

- TGA-DSC : Assesses thermal stability; dehydration occurs below 200°C, while structural decomposition begins at ~500°C .

Q. How does pH influence the stability of disodium zirconium diphosphate in aqueous systems?

The compound exhibits high insolubility in neutral to weakly acidic conditions (pH 2–7) due to strong Zr–O–P bonding. However, under strongly acidic (pH < 2) or alkaline (pH > 10) conditions, partial hydrolysis of phosphate groups occurs, leading to structural degradation. Buffered solutions (e.g., acetate or phosphate buffers) are recommended for long-term stability in ion exchange experiments .

Q. What safety protocols are essential for handling zirconium-based phosphates?

- Use PPE (gloves, goggles) to avoid inhalation/contact with fine powders.

- Store in airtight containers to prevent moisture absorption, which can alter reactivity .

- Follow SDS guidelines for spill management (neutralize with dilute bicarbonate) and waste disposal .

Advanced Research Questions

Q. How can discrepancies in reported ion exchange capacities (IECs) be resolved during experimental design?

IEC variations (e.g., 2–6 meq/g) arise from differences in crystallinity, hydration states, and surface defects. To mitigate:

Q. What mechanistic insights explain the catalytic activity of zirconium diphosphates in acid-catalyzed reactions?

The Brønsted acidity of surface –OH groups (from hydrogen phosphate moieties) and Lewis acidity of Zr⁴⁺ sites enable dual acid catalysis. For example, in esterification:

Q. How do intercalation properties vary when disodium zirconium diphosphate is integrated into nanocomposites?

Intercalation with polymers (e.g., polyaniline) or nanoparticles (e.g., TiO₂) alters interlayer spacing and conductivity. Key steps:

Q. What experimental strategies address solubility limitations in solvent extraction systems?

Despite low aqueous solubility, disodium zirconium diphosphate can be functionalized with organophosphates (e.g., dibutyl phosphate) to enhance solubility in non-polar solvents. Methodology:

- React with butanol under reflux to form Zr(HPO₄)₂(OBut)₂ derivatives.

- Confirm solubility via UV-Vis (λ = 300–400 nm) in toluene or hexane .

Methodological Notes

- Synthesis Optimization : Use Taguchi experimental design to screen parameters (pH, temperature, aging time) for phase purity .

- Data Contradictions : Cross-validate ion exchange data with multiple techniques (e.g., XRD for structural integrity post-exchange) .

- Advanced Characterization : Pair synchrotron XRD with DFT modeling to resolve atomic-scale interactions in composites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.